

An In-depth Technical Guide to N,N,4-Trimethylpiperidin-4-amine

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Compound of Interest

Compound Name: N,N,4-Trimethylpiperidin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N,N,4-trimethylpiperidin-4-amine**, a substituted piperidine derivative. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document focuses on its deduced chemical properties, proposed synthetic methodologies based on established organic chemistry principles for related compounds, and potential applications in the field of drug discovery.

Core Chemical and Physical Properties

The fundamental properties of **N,N,4-trimethylpiperidin-4-amine** have been determined based on its chemical structure as implied by its IUPAC name. The structure consists of a piperidine ring with a dimethylamino group and a methyl group attached to the 4-position.

Quantitative Data Summary

The following table summarizes the key quantitative data for **N,N,4-trimethylpiperidin-4-amine**.



Property	Value
Molecular Formula	C10H22N2
Molecular Weight	170.30 g/mol
Monoisotopic Mass	170.17830 u
Elemental Composition	C: 70.52%, H: 13.02%, N: 16.45%
Predicted LogP	1.9 - 2.5 (Estimated)
Predicted pKa	9.5 - 10.5 (Estimated for the tertiary amine)

Synthesis and Characterization Protocols

While a specific, published synthetic route for **N,N,4-trimethylpiperidin-4-amine** is not readily available, a plausible and efficient synthesis can be designed based on well-established reactions for analogous 4-substituted piperidines. The most direct approach would likely involve the reductive amination of a suitable 4-methyl-4-piperidone precursor.

Proposed Experimental Protocol: Reductive Amination

This protocol outlines a two-step synthesis starting from a commercially available piperidone derivative.

Step 1: Synthesis of N-Boc-4-methyl-4-((dimethylamino)methyl)piperidine

- Reaction Setup: To a solution of 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carbaldehyde (1 equivalent) in 1,2-dichloroethane in a round-bottom flask, add dimethylamine (2.1 equivalents, typically as a solution in THF or ethanol).
- Reductive Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the stirred solution at room temperature.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor
 the progress by thin-layer chromatography (TLC) or liquid chromatography-mass
 spectrometry (LC-MS) until the starting material is consumed.



- Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to yield the N-Boc protected intermediate.

Step 2: Deprotection to Yield N,N,4-Trimethylpiperidin-4-amine

- Reaction Setup: Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.
- Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.
- Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the removal of the Boc protecting group by TLC or LC-MS.
- Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent
 and excess acid. The resulting salt can be converted to the free base by dissolving the
 residue in water, basifying with a strong base (e.g., NaOH), and extracting with an
 appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts are
 then dried and concentrated to yield the final product.

Characterization

The identity and purity of the synthesized **N,N,4-trimethylpiperidin-4-amine** would be confirmed using standard analytical techniques:

- ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the number and connectivity of protons and carbons.
- Mass Spectrometry: To confirm the molecular weight, with high-resolution mass spectrometry providing the exact mass.



- FT-IR Spectroscopy: To identify the presence of key functional groups, such as C-N and N-H vibrations.
- Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Potential Applications in Drug Discovery

The piperidine scaffold is a key pharmacophore in many approved drugs and clinical candidates, particularly those targeting the central nervous system.[1] Derivatives of 4-aminopiperidine are known to be biologically active as analgesics, anti-HIV agents, and σ 1 receptor ligands with antiproliferative properties.[2][3][4]

The structure of **N,N,4-trimethylpiperidin-4-amine**, with its tertiary amine and gem-dimethyl-like substitution at the 4-position, makes it an interesting candidate for investigation in several therapeutic areas. It could serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules.

Logical Workflow for Novel Compound Investigation

The following diagram illustrates a typical workflow for the investigation of a novel chemical entity like **N,N,4-trimethylpiperidin-4-amine** in a drug discovery context.

Figure 1. A logical workflow for the investigation of a novel chemical entity.

Conclusion

While **N,N,4-trimethylpiperidin-4-amine** is not a widely documented compound, its structural features suggest it could be a valuable molecule for research and development in the pharmaceutical industry. This guide provides a foundational understanding of its chemical properties, a plausible and detailed synthetic route, and a logical framework for its potential investigation as a novel chemical entity. The methodologies and potential applications described herein are based on established principles and the known activities of structurally related piperidine derivatives, offering a solid starting point for researchers and drug development professionals.



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